Peroxypyruvic acid

Description

Significance in Contemporary Chemical and Biochemical Sciences

The significance of peroxypyruvic acid in the chemical and biochemical sciences stems primarily from its potent oxidizing nature and its relationship to a key metabolic intermediate, pyruvic acid. ontosight.aigoogle.com Pyruvic acid is a central compound in cellular metabolism, linking processes such as glycolysis and the citric acid cycle. wikipedia.org The introduction of a peroxy group creates a molecule with distinct reactivity and potential for targeted biochemical interactions.

Research has highlighted its role as a strong oxidizing agent, a property that underpins much of its scientific interest. ontosight.ai This characteristic is being explored for various applications, including its potential as an antimicrobial agent. Studies have indicated that this compound may be effective against a range of bacteria and fungi. ontosight.aijmicrobiol.or.kr The proposed mechanism involves the disruption of the microbial cell wall and internal structures through oxidative stress. nih.gov This has positioned this compound as a compound of interest in the development of new anti-infective strategies, particularly in contexts where antibiotic resistance is a concern. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₄O₄ | ontosight.aincats.io |

| Molecular Weight | 104.061 g/mol | ncats.io |

| Key Functional Groups | Carboxylic Acid, Ketone, Peroxide | ontosight.aiwikipedia.org |

| Parent Compound | Pyruvic Acid | ontosight.ai |

| Chemical Nature | Strong Oxidizing Agent | ontosight.ai |

Research Trajectories and Scholarly Perspectives

Current research on this compound is following several key trajectories, largely driven by its potential biological activities. A significant area of investigation is its application in wound care. nih.govoup.comresearchgate.net Scholarly articles have explored its use as a topical anti-infective, particularly as an instillation solution in conjunction with negative pressure wound therapy (NPWT). nih.govnih.gov These studies aim to evaluate its ability to eradicate pathogens within complex wound environments, including those containing microbial biofilms. nih.gov

One study investigated a this compound-containing topical solution on wound samples from patients with chronic diabetic, venous stasis, and arterial ulcers. nih.gov The findings from this ex-vivo model demonstrated that the solution could kill a wide spectrum of bacteria and fungi, often within one minute of exposure. nih.govnih.gov For instance, in samples from chronic wounds where bacteria counts were high (≥10⁵), exposure to the this compound solution resulted in the eradication of all detected microbes. nih.gov

Another research direction focuses on the synthesis and stability of α-keto peracids like this compound. justia.comgoogle.com Patents and academic literature describe methods for its production, often by reacting pyruvic acid with hydrogen peroxide, sometimes using a sulfuric acid catalyst and controlled temperatures to manage the reaction. justia.comgoogle.com The inherent instability of peroxy acids presents a challenge, and research aims to develop more stable formulations and efficient synthesis protocols. justia.com The overarching scholarly perspective is that while this compound shows considerable promise, particularly as an antimicrobial, further research is necessary to fully elucidate its mechanisms of action and potential applications in various fields. ontosight.ai

Table 2: Summary of Research Findings on Antimicrobial Efficacy

| Study Focus | Key Finding | Reference |

|---|---|---|

| Ex-vivo Chronic Wound Model | A PPA-containing solution at 1,000 ppm killed all bacteria and fungi in all 32 patient samples within 1 minute. | nih.govnih.gov |

| Efficacy against Bacillus cereus spores | A solution derived from 5% pyruvate (B1213749) and 3% H₂O₂ eliminated all B. cereus spores (a >5.7-log reduction). | justia.com |

| General Antimicrobial Properties | Investigated for its effectiveness against various bacteria and fungi. | ontosight.aijmicrobiol.or.kr |

| Mechanism of Action Hypothesis | Involves synergistic action of the peracid and hydrogen peroxide to destroy the bacterial cell wall and internal biochemistry. | nih.gov |

Mentioned Chemical Compounds

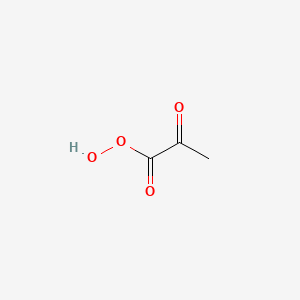

Structure

3D Structure

Properties

CAS No. |

1263153-18-9 |

|---|---|

Molecular Formula |

C3H4O4 |

Molecular Weight |

104.06 g/mol |

IUPAC Name |

2-oxopropaneperoxoic acid |

InChI |

InChI=1S/C3H4O4/c1-2(4)3(5)7-6/h6H,1H3 |

InChI Key |

BXASKOSTAOGNPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)OO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reaction Mechanisms

Established Synthesis Routes

The primary methods for synthesizing peroxypyruvic acid involve the direct reaction of a pyruvic acid substrate with an oxidizing agent, most commonly hydrogen peroxide. These methods can be performed with or without catalytic assistance.

Reaction of Pyruvic Acid with Hydrogen Peroxide

The most direct synthesis of this compound involves the reaction of pyruvic acid with hydrogen peroxide. uniba.it In a typical procedure, pyruvic acid is added to a solution of hydrogen peroxide. uniba.it The reaction is often conducted at low temperatures, ranging from -30°C to 10°C, to manage the reaction's exothermicity and to minimize the decomposition of the resulting peroxy acid. uniba.it The formation of this compound in these reactions has been confirmed using mass spectrometry. uniba.it The reaction proceeds without the need for a catalyst, though one can be used to influence the reaction rate. uniba.itnih.gov

The reaction conditions significantly influence the yield of the final product. Higher temperatures can increase the rate of reaction but may also lead to a higher yield of side products and promote the decomposition of the this compound formed. nih.gov To optimize the yield of the desired α-keto peracid, the temperature is typically maintained at 10°C or below. nih.gov

Acid-Catalyzed Synthetic Approaches

The synthesis of peroxy acids, including this compound, can be accelerated by the presence of an acid catalyst. jove.combeilstein-journals.org Strong mineral acids, such as sulfuric acid, are commonly employed for this purpose. nih.govuniba.itwikipedia.org In this approach, the reaction between pyruvic acid and hydrogen peroxide is conducted in the presence of the acid catalyst, often while cooling the mixture in an ice bath to control the temperature. nih.govuniba.it The catalyst facilitates the equilibrium between the reactants (pyruvic acid and hydrogen peroxide) and the product (this compound). wikipedia.orgresearchgate.net The acid protonates the carbonyl oxygen of the pyruvic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydrogen peroxide. wikipedia.orgjove.com This catalytic approach can lead to quantifiable amounts of this compound production. nih.govuniba.it

Mechanistic Investigations of Peracid Formation

The formation of this compound from pyruvic acid and hydrogen peroxide proceeds through a nucleophilic addition mechanism. This process can be followed by subsequent reactions, including rearrangement and cleavage, depending on the specific reaction conditions.

Oxidative Cleavage Processes

Studies on the reaction between α-keto acids and hydrogen peroxide indicate that the formation of the peroxy acid is part of a dynamic process that can also involve oxidative cleavage. dss.go.thresearchgate.net The central feature of the mechanism is the formation of a tetrahedral intermediate. nih.govuniba.itresearchgate.net

Carbon-Carbon Bond Cleavage Pathways

The reaction mechanism for pyruvic acid with hydrogen peroxide involves the nucleophilic addition of a hydroperoxide species (HOO⁻) to the electrophilic α-keto carbon atom of the pyruvate (B1213749). nih.govuniba.it This initial attack forms an unstable tetrahedral intermediate, identified as 2-hydroperoxy-2-hydroxypropanoate. researchgate.net

This intermediate is central to the subsequent reaction pathways. Under certain conditions, particularly in the pH range of 4-9, this intermediate can undergo rearrangement and decarboxylation, which constitutes a carbon-carbon bond cleavage. nih.govuniba.itresearchgate.net The process results in the oxidative decarboxylation of pyruvic acid to yield acetate (B1210297) and carbon dioxide. nih.govresearchgate.netresearchgate.net This C-C bond cleavage is a significant reaction pathway that competes with the formation of a stable this compound molecule. dss.go.thresearchgate.net In the absence of a system to remove the hydrogen peroxide by-product, such as the enzyme catalase, the peroxide can react non-enzymatically with pyruvate, leading to the formation of acetate, CO₂, and water. google.com

| Reaction Pathway | Key Intermediate | Final Products | Reference |

|---|---|---|---|

| Peracid Formation | 2-hydroperoxy-2-hydroxypropanoate | This compound | researchgate.net |

| Oxidative Decarboxylation (C-C Cleavage) | 2-hydroperoxy-2-hydroxypropanoate | Acetate, Carbon Dioxide, Water | nih.govresearchgate.netgoogle.com |

Intermediate Aldehyde and Subsequent Oxidation

The established mechanism for the formation of this compound from the reaction of pyruvic acid and hydrogen peroxide does not typically proceed through an intermediate aldehyde. nih.govuniba.itresearchgate.net The primary pathway involves the direct nucleophilic addition of hydrogen peroxide to the ketone functional group of pyruvic acid to form the tetrahedral 2-hydroperoxy-2-hydroxypropanoate intermediate. researchgate.net

While aldehydes are involved in related chemistries, their role as an intermediate in this specific synthesis is not supported by dominant mechanistic models. For example, the Baeyer-Villiger oxidation converts aldehydes to carboxylic acids using peroxy acids. jove.com Furthermore, other studies describe the formation of acetaldehyde (B116499) from pyruvic acid via different pathways, such as enzymatic decarboxylation or photolysis, which are distinct from the direct chemical reaction with hydrogen peroxide to form a peroxy acid. wikipedia.orgcopernicus.orgresearchgate.net The oxidation of acetaldehyde can produce peracetic acid, but this represents a separate synthetic route rather than an intermediate step in the formation of this compound from pyruvic acid. wikipedia.org Therefore, the main reaction pathway leads to either this compound or its oxidative cleavage products without the formation of an intermediate aldehyde. nih.govresearchgate.net

Influence of Catalytic Systems on Reaction Pathways

The synthesis and reactivity of this compound are significantly influenced by the choice of catalytic systems. Catalysts can alter reaction rates, improve yields, and direct the reaction toward specific products by providing alternative, lower-energy pathways. The following sections delve into the roles of specific catalytic systems and mechanistic principles in the chemistry of this compound.

Tungsten-Based Catalysis

Tungsten-based catalysts are highly effective for oxidation reactions that utilize hydrogen peroxide (H₂O₂) as the primary oxidant. researchgate.netrsc.orgnih.gov Their utility stems from the ability of tungsten to form highly active peroxo complexes. rsc.orgosti.gov These catalysts are relevant in the synthesis of peroxy acids and in subsequent oxidation reactions where the peroxy acid acts as an oxygen-transfer agent. While the direct tungsten-catalyzed synthesis of this compound from pyruvic acid and hydrogen peroxide is not extensively documented in dedicated studies, the underlying principles of tungsten-catalyzed oxidations are applicable.

The general mechanism involves the reaction of a tungsten precursor, such as tungstic acid (H₂WO₄), tungsten oxide (WO₃), or a polyoxometalate like phosphotungstic acid (H₃PW₁₂O₄₀), with hydrogen peroxide. researchgate.netrsc.orgulaval.ca This reaction forms tungsten peroxo species in situ. A well-characterized example of such a species is the Venturello-type anion, {PO₄[WO(O₂)₂]₄}³⁻, which is a highly efficient catalyst for various oxidation processes. researchgate.netfrontiersin.org Raman spectroscopy has been instrumental in identifying the reactive species as W-peroxo complexes, specifically W-(η²-O₂), which form from H₂O₂. osti.govcabbi.bio

These tungsten-peroxo complexes are powerful electrophilic oxidants. They can facilitate the formation of this compound by activating hydrogen peroxide, making it a more potent oxygen donor to the carbonyl group of pyruvic acid. Alternatively, in reactions where this compound is used as a reagent, tungsten catalysts can enhance its oxidizing power. For instance, tungsten catalysts are employed in the oxidative cleavage of carbon-carbon double bonds and the epoxidation of alkenes, reactions for which peroxy acids are known reagents. rsc.orgosti.govmdpi.com

The development of heterogeneous tungsten-based catalysts, where tungsten species are supported on materials like mesoporous silica (B1680970) or as nanoparticles, offers advantages in terms of catalyst recovery and reusability. ulaval.camdpi.com These solid catalysts have shown high efficiency and selectivity in liquid-phase oxidations with aqueous H₂O₂. mdpi.com

Table 1: Examples of Tungsten-Based Catalytic Systems for H₂O₂ Activation

| Catalyst Precursor | Active Species/Complex | Typical Application | Reference |

| Tungstic Acid (H₂WO₄) | W-peroxo complexes (W-(η²-O₂)) | Oxidative cleavage of unsaturated fatty acids | rsc.org |

| Tungsten Oxide (WO₃) | W-peroxo complexes on catalyst surface | Oxidative cleavage of alkenes, Arsenite oxidation | nih.govosti.gov |

| Phosphotungstic Acid (H₃PW₁₂O₄₀) | {PO₄[WO(O₂)₂]₄}³⁻ (Venturello Complex) | Epoxidation of alkenes, Oxidation of alcohols | researchgate.netfrontiersin.org |

| Tungsten-Bishydroxamic Acid | Tungsten-Bishydroxamic acid complex | Asymmetric epoxidation of allylic alcohols | organic-chemistry.org |

| Tungsten-Silicates (W-MMM-E) | Isolated tetrahedral tungsten oxo-species | Epoxidation of alkenes, Sulfoxidation | mdpi.com |

Intramolecular and Concerted Mechanisms in Peroxo Acid Chemistry

The reactions of peroxy acids, including this compound, are often characterized by intramolecular and concerted mechanisms. These pathways are crucial for understanding the stereospecificity and product distribution observed in many peroxy acid-mediated transformations.

A quintessential example of a concerted mechanism is the epoxidation of an alkene by a peroxy acid, often called the Prilezhaev reaction. frontiersin.org The mechanism involves a single, concerted step where the peroxy acid transfers an oxygen atom to the alkene's double bond. libretexts.orgleah4sci.comlibretexts.org This occurs via a cyclic transition state, often referred to as the "butterfly mechanism." jove.com In this transition state, several bonds are formed and broken simultaneously: the alkene's π-bond attacks the electrophilic peroxide oxygen, while this oxygen's lone pair attacks one of the alkene carbons, and the weak O-O bond cleaves. leah4sci.comchemistrysteps.com This concerted process ensures that the stereochemistry of the starting alkene is retained in the resulting epoxide product. libretexts.org

The Baeyer-Villiger oxidation, which converts ketones to esters, is another key reaction that proceeds through a concerted migration step. wikipedia.org The reaction is initiated by the attack of a peroxy acid on the ketone's carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a concerted step where a substituent on the ketone migrates to the adjacent peroxide oxygen, leading to the formation of the ester and a carboxylic acid byproduct. wikipedia.org The migratory aptitude of different substituent groups is a well-studied aspect of this reaction.

Intramolecular reactions are also prevalent in peroxy acid chemistry. For example, the formation of epoxides from halohydrins via treatment with a base is a classic intramolecular S_N2 reaction. chemistrysteps.comlibretexts.org While this does not directly involve a peroxy acid as a reagent, it demonstrates the principle of intramolecular ring formation that can be relevant in the reactions of complex molecules containing a peroxy acid functional group. More directly related are intramolecular hydrogen shifts that can occur within peroxy radicals, which are intermediates in some oxidation processes. caltech.edu These mechanistic principles—concerted oxygen transfer and intramolecular rearrangements—are fundamental to the reactivity profile of this compound and other peroxo acids in organic synthesis.

Table 2: Key Mechanistic Features in Peroxo Acid Reactions

| Reaction Type | Key Intermediate/Transition State | Mechanism Type | Stereochemical Outcome | Reference |

| Alkene Epoxidation | "Butterfly" Transition State | Concerted | Syn-addition, Stereospecific | libretexts.orglibretexts.orgjove.com |

| Baeyer-Villiger Oxidation | Criegee Intermediate | Concerted Rearrangement | Retention of stereochemistry in migrating group | wikipedia.org |

| Halohydrin Cyclization | Diaxial Conformation | Intramolecular S_N2 | Inversion of configuration at one carbon | chemistrysteps.com |

| Peroxy Radical Rearrangement | Cyclic Transition State | Intramolecular H-shift | Varies with substrate | caltech.edu |

Biochemical Roles and Metabolic Interactions

Role as an Organic Peroxide in Biological Systems

Organic peroxides are characterized by the presence of a peroxide functional group (R-O-O-R'), which contains a thermally sensitive O-O bond. wikipedia.orgamericanchemistry.com This bond can break to form free radicals, making organic peroxides potent initiators of chemical reactions. wikipedia.org Peroxypyruvic acid is formed from the nucleophilic addition of hydrogen peroxide to the α-carbonyl group of pyruvate (B1213749). researchgate.net This reaction creates an unstable intermediate, 2-hydroperoxy-2-hydroxypropanoate, which then undergoes further reaction. researchgate.net

In biological contexts, the formation of this compound is a consequence of the presence of both pyruvic acid and hydrogen peroxide. Pyruvic acid is a central metabolite produced during glycolysis, where one molecule of glucose is broken down into two molecules of pyruvate. wikipedia.org Hydrogen peroxide is a reactive oxygen species (ROS) that can be generated as a byproduct of aerobic metabolism and through various cellular processes. nih.gov The reaction between pyruvate and hydrogen peroxide is a non-enzymatic detoxification pathway, where pyruvate acts as a scavenger of hydrogen peroxide, leading to its oxidative decarboxylation to form acetate (B1210297), carbon dioxide, and water. researchgate.netresearchgate.net

While pyruvic acid's role as a hydrogen peroxide scavenger is established, the transient formation of this compound as an intermediate highlights the complex chemistry of organic peroxides within living systems. nih.govnih.gov The reactivity of the peroxide group in this compound suggests it can participate in various oxidation-reduction reactions, influencing the cellular redox state.

Involvement in Microbial Interactions

The formation and reactivity of this compound have significant implications for microbial interactions, primarily through its potent antimicrobial properties. Its activity stems from its nature as a strong oxidizing agent.

As a derivative of hydrogen peroxide, this compound is a strong oxidizing agent. researchgate.net Organic peroxides, in general, are liable to exothermic decomposition, which can be initiated by various factors including heat and contact with impurities like heavy-metal compounds. unece.org This decomposition process can generate harmful or flammable gases. unece.org

In a biological setting, the oxidizing power of this compound allows it to interact with and modify a wide range of biological molecules. Its reactivity is a key factor in its antimicrobial effects, as it can induce significant oxidative damage to microbial cells. researchgate.net This is analogous to the broader antimicrobial activity of hydrogen peroxide, which is known to cause cellular oxidative damage due to its strong oxidizing properties. researchgate.net

The antimicrobial action of this compound involves direct interaction with and disruption of essential bacterial cellular structures.

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is crucial for maintaining cell integrity and protecting against osmotic stress. nih.gov The components of the cell wall, including peptidoglycan, teichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria), are potential targets for antimicrobial agents. nih.gov

Organic peroxides and other reactive oxygen species can inflict damage upon these structures. The strong oxidizing nature of this compound can lead to the chemical modification and degradation of the complex polymers that constitute the cell wall. This can weaken the structural integrity of the cell wall, leading to increased permeability and, ultimately, cell lysis. The disruption of the cell wall compromises the bacterium's ability to survive in various environments. nih.gov

Beyond the cell wall, this compound can penetrate the bacterial cell and wreak havoc on its internal biochemical machinery. As a potent oxidizing agent, it can non-specifically oxidize vital cellular components. This includes:

Proteins: Oxidation of amino acid residues can lead to protein denaturation, enzyme inactivation, and disruption of metabolic pathways.

Lipids: Peroxidation of lipids in the cell membrane can disrupt membrane fluidity and integrity, impairing transport processes and cellular signaling.

Nucleic Acids: Oxidative damage to DNA and RNA can lead to mutations, inhibition of replication and transcription, and ultimately, cell death.

This widespread, non-specific oxidative damage overwhelms the bacterial cell's antioxidant defense mechanisms, leading to a state of severe oxidative stress and metabolic collapse.

The genotoxic effects of this compound are a critical aspect of its antimicrobial activity. The reactive oxygen species generated from this compound can directly attack the bacterial nucleoid. This "non-specific nuclear attack" involves the oxidation of DNA bases and the sugar-phosphate backbone.

Damage to DNA can manifest as single- and double-strand breaks, cross-linking, and the formation of various adducts. These lesions can block DNA replication and transcription, leading to mutations and the inhibition of essential cellular processes. If the damage is too extensive for the bacterial DNA repair systems to handle, it results in catastrophic genetic instability and cell death. The non-specific nature of this attack makes it difficult for bacteria to develop specific resistance mechanisms against this mode of action.

Interactive Data Table: Reaction Kinetics of Pyruvic Acid and Hydrogen Peroxide

The following table summarizes kinetic data for the reaction between pyruvic acid and hydrogen peroxide under biological conditions. This reaction, which proceeds via a this compound intermediate, is crucial for understanding its role as a peroxide scavenger.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k) | 2.360 ± 0.198 M⁻¹ s⁻¹ | Biological Conditions | nih.gov |

| Time for 95% H₂O₂ Elimination (150 µM Pyruvate) | 141-185 min | 0.01-50 µM H₂O₂ | nih.gov |

| Time for 95% H₂O₂ Elimination (1000 µM Pyruvate) | 21-25 min | 5-200 µM H₂O₂ | nih.gov |

| pH Range Studied | 2-9 | 25 °C | nih.gov |

| Primary Degradation Product | Acetic Acid | pH 7.4 | nih.gov |

Interaction with Bacterial Cellular Structures

Relationship to Pyruvic Acid Metabolism

Pyruvic acid is a pivotal intermediate in cellular metabolism, connecting numerous major pathways. wikipedia.orgbritannica.commetwarebio.com It is the primary output of glycolysis and its fate depends on the cellular energetic state and oxygen availability. wikipedia.orgwikipedia.org

Glycolysis and Pyruvate Production Intermediates

Glycolysis is the metabolic pathway that converts one molecule of glucose into two molecules of pyruvate. britannica.comwikipedia.org This process, occurring in the cytosol, is a fundamental source of ATP and the precursor molecule, pyruvate, for further energy extraction. wikipedia.org The final step of glycolysis involves the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a reaction catalyzed by the enzyme pyruvate kinase. wikipedia.org

Key Intermediates in Glycolysis Leading to Pyruvate Production

| Intermediate Compound | Enzyme |

| Glucose | Hexokinase/Glucokinase |

| Glucose-6-phosphate | Phosphoglucose isomerase |

| Fructose-6-phosphate | Phosphofructokinase-1 |

| Fructose-1,6-bisphosphate | Aldolase |

| Glyceraldehyde-3-phosphate | Triose-phosphate isomerase |

| Dihydroxyacetone phosphate (B84403) | Glyceraldehyde-3-phosphate dehydrogenase |

| 1,3-Bisphosphoglycerate | Phosphoglycerate kinase |

| 3-Phosphoglycerate | Phosphoglycerate mutase |

| 2-Phosphoglycerate | Enolase |

| Phosphoenolpyruvate | Pyruvate kinase |

| Pyruvate |

Gluconeogenesis Connections

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate carbon substrates such as pyruvate, lactate (B86563), glycerol, and certain amino acids. wikipedia.orgwsu.edu This process is essentially the reverse of glycolysis, though it utilizes distinct enzymes at irreversible steps to bypass the large negative free energy changes. libretexts.org Pyruvate is a primary starting point for gluconeogenesis, where it is first converted to oxaloacetate in the mitochondria by pyruvate carboxylase. wikipedia.orgdroracle.ai This oxaloacetate is then converted to phosphoenolpyruvate, a key intermediate in the gluconeogenic pathway. libretexts.org

Fatty Acid Synthesis and Acetyl-CoA Pathways

Pyruvic acid is a critical link between carbohydrate metabolism and fatty acid synthesis. wikipedia.org In the mitochondria, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex. metwarebio.comresearchgate.net While acetyl-CoA is the primary building block for fatty acids, its synthesis from pyruvate occurs within the mitochondria, whereas fatty acid synthesis takes place in the cytosol. wikipedia.orgyoutube.com Acetyl-CoA is transported to the cytosol via the citrate (B86180) shuttle. wikipedia.org In the cytosol, acetyl-CoA is carboxylated to form malonyl-CoA, the committed step in fatty acid synthesis. wikipedia.org

Anaplerotic Reactions and Krebs Cycle Intermediates

Anaplerotic reactions are those that replenish the intermediates of the Krebs cycle (also known as the citric acid cycle or TCA cycle). wikipedia.org The Krebs cycle is a central metabolic hub that can be depleted of its intermediates for biosynthetic purposes. nih.gov The conversion of pyruvate to oxaloacetate by pyruvate carboxylase is a key anaplerotic reaction, ensuring a sufficient supply of oxaloacetate to condense with acetyl-CoA and maintain the function of the cycle. researchgate.netnih.gov

Major Anaplerotic Reactions

| Precursor | Intermediate Formed | Enzyme |

| Pyruvate | Oxaloacetate | Pyruvate carboxylase |

| Aspartate | Oxaloacetate | Aspartate aminotransferase |

| Glutamate (B1630785) | α-Ketoglutarate | Glutamate dehydrogenase |

Amino Acid Precursor Pathways (e.g., Alanine (B10760859) Synthesis)

Pyruvic acid serves as a direct precursor for the synthesis of the non-essential amino acid alanine through a transamination reaction catalyzed by alanine aminotransferase. metwarebio.comnih.gov In this reaction, the amino group from glutamate is transferred to pyruvate, forming alanine and α-ketoglutarate. nih.gov Furthermore, intermediates from the metabolic pathways connected to pyruvate, such as the Krebs cycle, serve as precursors for a variety of other amino acids. wikipedia.orglibretexts.org For example, oxaloacetate is a precursor for aspartate, and α-ketoglutarate is a precursor for glutamate. libretexts.orgthemedicalbiochemistrypage.org

Fermentation Pathways (e.g., Lactate Production)

Under anaerobic conditions, when oxygen is not available to serve as the final electron acceptor in the electron transport chain, cells rely on fermentation to regenerate the NAD+ consumed during glycolysis. wikipedia.orgjackwestin.com In lactic acid fermentation, pyruvate is reduced to lactate by the enzyme lactate dehydrogenase, a process that oxidizes NADH to NAD+. wikipedia.orgyoutube.com This regeneration of NAD+ allows glycolysis to continue producing ATP, albeit at a much lower yield than aerobic respiration. wikipedia.org

Enzymatic Catalysis and Biochemical Reaction Mechanisms

Principles of Enzymatic Action in Peroxo Acid-Related Pathways

The catalytic power of enzymes in pathways involving peroxo acids stems from their ability to orchestrate a series of precise molecular events. These principles ensure that reactions proceed rapidly and along a specific, desired chemical route.

The initial step in any enzymatic reaction is the binding of the substrate molecule to the enzyme's active site, forming an enzyme-substrate (ES) complex. This process is not a simple lock-and-key interaction; rather, it is often described by the induced-fit model. In this model, the initial binding of the substrate induces a conformational change in the enzyme, optimizing the alignment of catalytic residues and the substrate for the reaction.

For a substrate like a peroxy acid, the active site provides a microenvironment with precisely positioned amino acid residues. These residues can form hydrogen bonds and other non-covalent interactions with the peroxy acid's functional groups, including the carboxyl and the peroxy (-OOH) moieties. This binding orients the substrate optimally for the subsequent catalytic steps and can also polarize key bonds, making them more susceptible to chemical attack.

All chemical reactions must overcome an energy barrier known as the activation energy (ΔG‡) to proceed. Enzymes dramatically accelerate reaction rates by lowering this barrier. The energy released from the favorable interactions formed within the enzyme-substrate complex, known as the binding energy, is a primary contributor to this phenomenon. This energy is used to offset the energetic cost of reaching the high-energy transition state. By providing an alternative reaction pathway with a lower activation energy, the enzyme allows a much larger fraction of substrate molecules to react in a given time.

A cornerstone of enzyme catalysis is the concept of transition state stabilization. Enzymes have an active site that is more complementary to the reaction's transition state than to the substrate itself. The transition state is a fleeting, high-energy molecular arrangement that exists as the substrate is converted into the product. By binding to and stabilizing this unstable structure, the enzyme significantly reduces the activation energy required to reach it. nih.gov

In reactions involving peroxy compounds, such as the peroxidation of a substrate, the transition state might involve a partially formed bond between the peroxy oxygen and the substrate, and a partially broken oxygen-oxygen bond within the peroxide group. nih.gov The enzyme's active site can stabilize this arrangement through a network of hydrogen bonds and electrostatic interactions, effectively creating an "oxygen track" that guides the reacting atoms along the most efficient path. nih.govresearchgate.net This exquisite stabilization of the transition state is a key determinant of the remarkable catalytic efficiency observed in enzymes. nih.gov

Specific Enzymatic Mechanisms Relevant to Pyruvic Acid Derivatives

The biochemistry of pyruvic acid, a central metabolite, involves several key enzymatic reaction types. Understanding these mechanisms provides insight into how a derivative like peroxypyruvic acid might be processed in biological systems.

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a critical reaction in metabolism. semanticscholar.org The oxidative decarboxylation of pyruvic acid is a prime example, catalyzed by enzymes such as pyruvate (B1213749) oxidase. This enzyme utilizes cofactors like thiamine (B1217682) diphosphate (B83284) (ThDP) and flavin adenine (B156593) dinucleotide (FAD) to carry out the transformation. d-nb.infoebi.ac.uk

The mechanism proceeds through several steps:

A ThDP-derived ylide attacks the carbonyl carbon of pyruvate. d-nb.info

The resulting adduct undergoes decarboxylation, releasing CO₂ and forming a hydroxyethyl-ThDP intermediate. d-nb.info

This intermediate is then oxidized by FAD, and subsequent reaction with inorganic phosphate (B84403) yields acetyl-phosphate, a high-energy compound. d-nb.infoplos.org

The enzyme is regenerated, and in the process, oxygen is reduced to hydrogen peroxide. d-nb.info

Interestingly, a similar, albeit non-enzymatic, reaction occurs between pyruvic acid and hydrogen peroxide. This reaction proceeds via the nucleophilic addition of hydrogen peroxide to the α-carbonyl group of pyruvate, forming an unstable tetrahedral intermediate known as 2-hydroperoxy-2-hydroxypropanoate. nih.govresearchgate.net This intermediate, which can be seen as a hydrated form of this compound, rapidly undergoes decarboxylation to yield acetic acid and carbon dioxide. semanticscholar.orgnih.govresearchgate.net The rate of this reaction is pH-dependent, with the rate-determining step shifting from the initial nucleophilic attack at lower pH to the decarboxylation step at higher pH. nih.gov

| Feature | Enzymatic (Pyruvate Oxidase) | Non-Enzymatic (with H₂O₂) |

|---|---|---|

| Catalyst | Pyruvate Oxidase Enzyme | None (spontaneous reaction) |

| Cofactors | Thiamine Diphosphate (ThDP), FAD | None |

| Key Intermediate | Hydroxyethyl-ThDP | 2-hydroperoxy-2-hydroxypropanoate |

| Key Reactant | Pyruvic Acid, O₂, Phosphate | Pyruvic Acid, H₂O₂ |

| Primary Products | Acetyl-phosphate, CO₂, H₂O₂ | Acetic Acid, CO₂, H₂O |

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives, including peroxy acids. This reaction involves the replacement of a leaving group on an acyl carbon with a nucleophile. masterorganicchemistry.com The general mechanism proceeds in two steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. masterorganicchemistry.com

In biological systems, this mechanism is central to the synthesis and interconversion of acyl compounds. For instance, the final step in the pyruvate oxidase reaction, the attack of inorganic phosphate on the acetyl-ThDP intermediate to form acetyl-phosphate, is a type of nucleophilic acyl substitution known as phosphorolysis. ebi.ac.uk

Furthermore, some enzymes, known as perhydrolases, are capable of generating peroxy acids through nucleophilic acyl substitution. These enzymes catalyze the reaction between a carboxylic acid ester and hydrogen peroxide, where hydrogen peroxide acts as the nucleophile, attacking the ester's carbonyl carbon and displacing the alcohol leaving group to form the corresponding peroxy acid. This demonstrates how enzymatic systems can employ this mechanism to synthesize reactive peroxy compounds for various biochemical functions.

Hydride Delivery and Proton Transfer in Redox Reactions

There is no specific information available on hydride delivery and proton transfer in redox reactions involving this compound. In general, enzymatic redox reactions often involve cofactors such as NAD(P)H, which act as hydride donors. The mechanism would likely involve the binding of both this compound and the cofactor to the enzyme's active site, followed by a stereospecific transfer of a hydride ion from the cofactor to the carbonyl carbon of the this compound. This would reduce the keto group to a hydroxyl group, forming peroxylactic acid. Proton transfer, often mediated by acidic or basic amino acid residues in the active site, would be crucial for stabilizing intermediates and the final product.

Elimination Reactions and Intermediate Formation (e.g., 2-Aminoacrylate)

Scientific literature does not describe elimination reactions originating from this compound to form intermediates such as 2-aminoacrylate. Typically, 2-aminoacrylate is generated from amino acids like serine or cysteine through the action of PLP-dependent enzymes. It is biochemically unlikely for this compound to be a direct precursor to 2-aminoacrylate, as it lacks the necessary amino group.

Role of Coenzymes and Cofactors (e.g., PLP, Biotin (B1667282), NADPH)

While the roles of PLP, biotin, and NADPH are well-established in a vast array of enzymatic reactions, their specific involvement with this compound has not been documented.

PLP (Pyridoxal Phosphate): PLP is primarily involved in the metabolism of amino acids. metwarebio.com Its direct role in reactions with a peroxy acid like this compound is not described.

Biotin: Biotin is a cofactor for carboxylase enzymes, which transfer carboxyl groups. metwarebio.com For instance, pyruvate carboxylase uses biotin to convert pyruvate to oxaloacetate. A similar carboxylation of this compound is not a known reaction.

NADPH (Nicotinamide Adenine Dinucleotide Phosphate): NADPH is a primary reductant in biosynthetic pathways, providing hydride ions for reductive reactions. It is conceivable that an NADPH-dependent reductase could act on the keto group of this compound, as mentioned in section 4.2.3, but specific enzymes with this activity have not been identified.

Kinetic Analysis of this compound-Related Enzyme Systems

Due to the lack of identified enzymes that specifically metabolize this compound, no kinetic data, such as Michaelis-Menten constants (Km) or maximal reaction velocities (Vmax), are available. Kinetic analysis is fundamental to understanding enzyme function, but it requires an identified enzyme and substrate pair to study.

Structural Biology Approaches to Enzyme-Peroxypyruvic Acid Interactions

There are no published crystal structures or other structural biology data detailing the interaction of any enzyme with this compound. Structural studies, such as X-ray crystallography or NMR spectroscopy, are essential for visualizing the precise binding mode of a substrate in an enzyme's active site and for elucidating the catalytic mechanism at an atomic level. Without identified enzymes, such studies on the enzyme-peroxypyruvic acid interaction have not been performed.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Peroxo Acid Analysis

Spectroscopic methods provide powerful tools for the elucidation of molecular structures and the sensitive detection of analytes. In the context of peroxo acids, mass spectrometry stands out for its ability to provide detailed structural information and high sensitivity.

Mass Spectrometry (e.g., Time-of-Flight Mass Spectrometry for Degradation Assessment)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. sepsolve.com This technique is particularly valuable for the analysis of complex mixtures and the identification of unknown compounds. nih.gov Time-of-Flight Mass Spectrometry (TOF-MS) is a specific type of MS where the m/z ratio is determined by measuring the time it takes for an ion to travel a known distance. sepsolve.com Ions with a smaller mass-to-charge ratio travel faster and reach the detector sooner than those with a larger mass-to-charge ratio. sepsolve.comtofwerk.com This allows for the simultaneous analysis of all ions, leading to high sensitivity and the ability to generate full-range spectra for both target and unknown compounds in a single run. sepsolve.com

In the context of peroxypyruvic acid, TOF-MS has been utilized to assess its degradation. For instance, in a study evaluating a topical anti-infective containing this compound, TOF-MS was employed to analyze treated samples and compare them with control samples to assess the degradation effects of the this compound-containing product. nih.gov The ability of TOF-MS to provide a comprehensive snapshot of the molecular species present in a sample makes it well-suited for monitoring the appearance of degradation products and the disappearance of the parent compound.

Table 1: Key Features of Time-of-Flight Mass Spectrometry

| Feature | Description |

| Principle | Measures the mass-to-charge ratio of ions based on their flight time over a known distance. sepsolve.com |

| Speed | Capable of very fast analysis, making it suitable for coupling with fast separation techniques like gas chromatography (GC). sepsolve.com |

| Sensitivity | Inherently more sensitive than scanning detectors like quadrupoles because it analyzes all ions simultaneously. sepsolve.com |

| Data | Generates full-range mass spectra, allowing for retrospective data analysis. sepsolve.com |

| Application | Used for the identification of unknown compounds and the assessment of degradation of this compound. nih.govnih.gov |

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. shimadzu.com The technique relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure. hplc.eu

For the analysis of organic acids, including peroxo acids, reversed-phase HPLC is a common approach. shimadzu.comhplc.eu In this mode, a nonpolar stationary phase is used with a polar mobile phase. hplc.eu The retention of polar analytes like this compound can be challenging on traditional C18 columns when using highly aqueous mobile phases, sometimes leading to issues like poor peak shape and retention time irreproducibility. hplc.eu To address this, specialized "aqueous" C18 columns have been developed that provide better stability and reproducibility in highly aqueous conditions. hplc.eu

The detection of peroxo acids in HPLC can be achieved using various detectors. UV detectors are commonly used, though their sensitivity for some peroxo acids may be limited. nih.gov For enhanced sensitivity and selectivity, derivatization with a fluorescent reagent can be employed. nih.gov For instance, a method was developed for the HPLC analysis of perfluorinated carboxylic acids using a commercially available coumarin (B35378) derivative as a fluorescent tag. nih.gov While not specific to this compound, this approach highlights a potential strategy for improving its detection limits.

The choice of mobile phase is critical for achieving good separation in HPLC. A typical mobile phase for organic acid analysis consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.comresearchgate.net The pH of the mobile phase plays a significant role in the retention of acidic compounds. shimadzu.com For peroxo acids, which are generally weak acids, an acidic mobile phase is often used to suppress their ionization and improve their retention on a reversed-phase column. shimadzu.com

Table 2: Common HPLC Parameters for Organic Acid Analysis

| Parameter | Typical Conditions |

| Stationary Phase | Reversed-phase C18, including specialized aqueous C18 columns. hplc.eu |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid) and an organic solvent (e.g., acetonitrile, methanol). chromatographyonline.comresearchgate.net |

| Detection | UV detection is common; fluorescence detection after derivatization can enhance sensitivity. nih.govchromatographyonline.com |

| Gradient Elution | Often used to separate a wide range of compounds with different polarities in a single run. japsonline.com |

Classical Volumetric and Titrimetric Assays for Peroxo Compounds

Classical volumetric and titrimetric assays, particularly redox titrations, are well-established methods for the quantification of peroxo compounds. rsc.org These methods are often simple, cost-effective, and can be automated. researchgate.net

A common approach for the determination of peroxo acids involves a two-step titration. First, the hydrogen peroxide, which is often present in equilibrium with the peroxo acid, is titrated. evonik.com This can be achieved using a reagent like cerium(IV) sulfate (B86663) with a ferroin (B110374) indicator. sigmaaldrich.comevonik.com The endpoint is indicated by a color change. sigmaaldrich.com

Following the determination of hydrogen peroxide, the peroxo acid is quantified. This is typically done by adding an excess of potassium iodide, which is oxidized by the peroxo acid to iodine. evonik.com The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275), using starch as an indicator. sigmaaldrich.comevonik.com The amount of sodium thiosulfate consumed is directly proportional to the concentration of the peroxo acid in the sample. sigmaaldrich.com

It is crucial that these titrations are performed quickly, one after the other, to minimize any shifts in the equilibrium between the peroxo acid and hydrogen peroxide. sigmaaldrich.com While these methods are robust, they can be susceptible to interferences from other oxidizing or reducing agents present in the sample. rsc.org For example, some common stabilizers used in peroxo acid solutions can interfere with acid-base titrations. rsc.org

Table 3: Two-Step Titration for Peroxo Compounds

| Step | Analyte | Titrant | Indicator |

| 1 | Hydrogen Peroxide | Cerium(IV) sulfate | Ferroin |

| 2 | Peroxo Acid (via Iodine) | Sodium thiosulfate | Starch |

Comparative Analysis of Method Strengths and Limitations in Peroxo Acid Determination

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantification, identification, or degradation assessment, as well as the complexity of the sample matrix. rsc.org Each of the discussed methods has its own set of strengths and limitations. researchgate.net

Mass Spectrometry (MS) offers unparalleled specificity and sensitivity, making it the gold standard for identification and structural elucidation. cam.ac.uk TOF-MS, in particular, is excellent for analyzing complex mixtures and monitoring degradation products. nih.gov However, MS instruments are expensive to purchase and maintain, and require skilled operators. Furthermore, for quantitative analysis, the use of appropriate internal standards is often necessary to correct for matrix effects and variations in instrument response.

High-Performance Liquid Chromatography (HPLC) provides excellent separation capabilities and is well-suited for the routine quantification of this compound in various matrices. shimadzu.com It is a versatile technique with a wide range of column chemistries and detection methods available. hplc.eu The main limitations of HPLC include the potential for co-elution of interfering compounds and the need for method development and validation for each specific application. ijmrhs.com For trace analysis, derivatization may be required to achieve the desired sensitivity, which adds an extra step to the analytical workflow. nih.gov

Classical Volumetric and Titrimetric Assays are simple, inexpensive, and can provide accurate quantitative results for peroxo compounds. researchgate.net They are particularly useful for the analysis of relatively concentrated solutions and for quality control purposes where the sample matrix is well-defined. rsc.org However, these methods lack specificity and are prone to interferences from other redox-active species. rsc.org They are also not suitable for the analysis of trace levels of peroxo acids or for the identification of unknown compounds.

Table 4: Comparison of Analytical Methods for Peroxo Acid Determination

| Method | Strengths | Limitations |

| Mass Spectrometry (MS) | High specificity and sensitivity, excellent for identification and structural elucidation. cam.ac.uknih.gov | High cost, requires skilled operators, may require internal standards for quantification. |

| High-Performance Liquid Chromatography (HPLC) | Excellent separation capabilities, versatile, suitable for routine quantification. shimadzu.comhplc.eu | Potential for interferences, requires method development, may require derivatization for trace analysis. ijmrhs.comnih.gov |

| Titrimetric Assays | Simple, inexpensive, accurate for quantification in well-defined matrices. researchgate.net | Lack of specificity, prone to interferences, not suitable for trace analysis or identification. rsc.org |

Quantum Chemical Approaches

Quantum chemical methods are essential for elucidating the electronic structure, reaction mechanisms, and spectroscopic properties of molecules. rsc.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. pku.edu.cnresearchgate.net It is frequently applied to study reaction mechanisms, molecular geometries, and various spectroscopic properties. researchgate.netmdpi.comlaccei.org For related compounds like pyruvic acid, DFT has been used to study its isomers and decarboxylation pathways. researchgate.net Similar studies for this compound, which would provide insights into its stability, reactivity, and potential reaction pathways, are currently absent from the scientific literature.

Long-Range Corrected DFT (LC-DFT) in Reaction Mechanism Studies

Standard DFT functionals can sometimes fail to accurately describe long-range interactions, which are crucial for processes like charge transfer. Long-range corrected DFT (LC-DFT) methods have been developed to address these shortcomings. While LC-DFT has been successfully applied to various chemical systems to improve the accuracy of reaction barrier heights and excitation energies, no studies have been published that specifically apply this methodology to investigate the reaction mechanisms of this compound.

Exchange-Correlation Functional Development

The accuracy of DFT calculations heavily relies on the chosen exchange-correlation functional. pku.edu.cn The development of new and improved functionals is an ongoing area of research aimed at enhancing the predictive power of DFT for a wide range of chemical systems and properties. There is no evidence of specific exchange-correlation functionals being developed or benchmarked using this compound as a reference compound.

Non-Adiabatic Coupling Calculations for Photochemical Processes

Photochemical processes often involve transitions between different electronic states, where the Born-Oppenheimer approximation breaks down. frontiersin.orgnih.gov Non-adiabatic coupling (NAC) calculations are critical for modeling these phenomena, particularly near conical intersections, which facilitate rapid internal conversion. tugraz.atpku.edu.cn Such calculations could elucidate the photostability and potential photochemical reaction pathways of this compound, but no such theoretical investigations have been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing detailed information on conformational changes, solvation effects, and the dynamics of biomolecular systems. researchgate.netgalaxyproject.orgbonvinlab.org While MD simulations have been applied to a vast range of chemical and biological systems, including proteins and nucleic acids, there are no published MD studies specifically focused on this compound to analyze its dynamic behavior in different environments. nih.gov

Statistical Mechanics Applications

Statistical mechanics bridges the gap between the microscopic properties of molecules and the macroscopic thermodynamic properties of matter. It has broad applications in understanding phenomena from gas-phase reactions to complex condensed-matter systems. The application of statistical mechanics principles to interpret or predict the behavior of this compound, for instance in calculating thermodynamic equilibria or reaction rate constants based on computed potential energy surfaces, has not been the subject of any specific study found in the literature.

Theoretical and Computational Investigations

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an electronic level. For a reactive species like peroxypyruvic acid, these theoretical methods offer insights that can be difficult to obtain through experimental means alone.

Future Directions in Peroxypyruvic Acid Research

Emerging Research Areas in Peroxo Acid Chemistry

The study of peroxy acids is a dynamic field, with new applications and discoveries continually emerging. Future research concerning peroxypyruvic acid is likely to be influenced by these broader trends.

One significant area of interest is the role of organic peroxy acids in atmospheric chemistry . Peroxy acids are known to be involved in the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. copernicus.orgcopernicus.org Pyruvic acid itself is recognized as a key precursor in the formation of atmospheric aerosols. noaa.govnih.gov Future studies will likely focus on the potential role of this compound as a transient intermediate in the ozonolysis of atmospheric constituents and its contribution to SOA formation. copernicus.org The photochemistry of pyruvic acid in aqueous environments, such as atmospheric aerosols, has been shown to produce a variety of organic molecules, and the potential involvement of a peroxy intermediate is a ripe area for investigation. noaa.govnih.govnih.gov

Another emerging application for peroxy acids is in advanced oxidation processes (AOPs) for water treatment and organic synthesis. researchgate.net While research has largely centered on compounds like peracetic acid, the reactivity of the α-keto-peroxy acid structure of this compound could offer unique advantages. Future work may explore the catalytic activation of this compound to generate highly reactive radical species for the degradation of persistent organic pollutants.

Finally, the unique structural combination of a ketone and a peroxy acid in one molecule suggests potential for novel synthetic applications . The inherent reactivity of the peroxy group makes it a powerful oxidizing agent, and its proximity to the keto and carboxylic acid functionalities could be exploited for stereoselective and regioselective transformations in organic synthesis.

Interdisciplinary Approaches to Mechanistic Understanding

A comprehensive understanding of this compound will necessitate a convergence of expertise from various scientific disciplines. The study of reactive oxygen species (ROS) in biological systems provides a compelling model for such an interdisciplinary approach.

The role of ROS in metabolic diseases is an area of intense research. mdpi.comnih.govfrontiersin.org Given that pyruvate (B1213749) is a central hub in metabolism, the formation of this compound could have significant implications for cellular redox signaling and oxidative stress. lumenlearning.compressbooks.publibretexts.orgwikipedia.org An interdisciplinary approach combining biochemistry, cell biology, and analytical chemistry will be crucial to investigate whether this compound is formed endogenously, what its downstream targets are, and how it might contribute to the pathology of diseases like diabetes and neurodegenerative disorders. mdpi.comnih.govfrontiersin.orgmdpi.com The generation of oxygen radicals by other keto acids, such as acetoacetate, and their role in lipid peroxidation provides a precedent for investigating similar reactivity for this compound. nih.gov

Furthermore, the field of astrobiology and prebiotic chemistry may offer another avenue for interdisciplinary research. Pyruvic acid is considered a plausible molecule on the prebiotic Earth, and its photochemical reactions can lead to more complex organic molecules. noaa.govscispace.com Investigating the formation and reactivity of this compound under simulated prebiotic conditions could provide insights into the abiotic synthesis of complex organic matter.

The following table summarizes potential interdisciplinary research areas for this compound:

| Discipline 1 | Discipline 2 | Research Focus |

| Biochemistry | Analytical Chemistry | Detection and quantification of endogenous this compound in biological samples. |

| Cell Biology | Toxicology | Investigating the cytotoxic and signaling roles of this compound in various cell types. |

| Atmospheric Chemistry | Physical Chemistry | Studying the kinetics and mechanisms of this compound formation and degradation in atmospheric aerosols. |

| Organic Chemistry | Computational Chemistry | Designing novel synthetic routes utilizing this compound and modeling its reaction mechanisms. |

Advancements in Synthetic and Biochemical Pathway Elucidation

The elucidation of how this compound is formed, both in the laboratory and in biological systems, is a fundamental area for future research.

Current methods for the synthesis of organic peroxy acids typically involve the reaction of a carboxylic acid with hydrogen peroxide. wikipedia.org However, the presence of the reactive ketone group in pyruvic acid may complicate this approach. Future research will need to focus on developing selective and efficient synthetic methods for this compound, potentially utilizing protective group strategies or novel catalytic systems. The on-site generation of peroxy acids is a growing area of interest to avoid the hazards of transportation and storage, and this could be a relevant approach for the unstable this compound. google.com

The elucidation of biosynthetic pathways for natural products is a mature field that can provide a roadmap for investigating the potential biological formation of this compound. nih.govfraunhofer.deresearchgate.netnih.govfrontiersin.org This would involve a combination of isotope labeling studies, enzymology, and metabolomics to identify potential enzymatic or non-enzymatic routes for its formation from pyruvate. Given the prevalence of oxidative stress and the generation of ROS in mitochondria, it is plausible that this compound could be formed through the reaction of pyruvate with species such as hydrogen peroxide or superoxide (B77818) radicals. nih.gov The enzymatic generation of other α-keto acids is well-established, and future research could explore whether similar enzymatic machinery could be involved in the biosynthesis of α-peroxy acids. mdpi.com

The table below outlines potential strategies for elucidating the synthetic and biosynthetic pathways of this compound:

| Approach | Methodology | Objective |

| Chemical Synthesis | Development of selective oxidation methods for pyruvic acid. | To produce this compound in sufficient quantities for further study and to explore its synthetic utility. |

| Enzymatic Synthesis | Screening for enzymes that can catalyze the peroxidation of pyruvate. | To identify a biocatalytic route for the production of this compound. |

| Isotope Tracing | Using labeled pyruvate in cell cultures or in vitro enzymatic assays. | To track the metabolic fate of pyruvate and determine if it is converted to this compound. |

| Metabolomics | Analyzing biological samples for the presence of this compound and its potential metabolites. | To identify this compound as an endogenous molecule and to understand its metabolic context. |

Innovations in Analytical and Computational Characterization

Due to its likely transient and reactive nature, the detection and characterization of this compound will require innovative analytical and computational tools.

Advanced analytical techniques will be essential for the detection and quantification of this short-lived molecule. Methods such as liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of organic peroxides and other reactive species. google.comchromatographyonline.com Future research will likely focus on developing sensitive and specific LC-MS methods for this compound, potentially involving derivatization to enhance its stability and detectability. Other techniques, such as high-performance liquid chromatography (HPLC) with post-column derivatization and chemiluminescence detection, have been used for the analysis of other organic peroxides and could be adapted for this compound. researchgate.net Given the challenges in directly detecting reactive intermediates, indirect methods that measure the products of specific reactions of this compound may also be developed.

Computational chemistry will play a pivotal role in understanding the fundamental properties of this compound. Quantum chemical calculations can be used to predict its structure, vibrational frequencies, and reactivity. nih.govacs.org These theoretical studies can guide experimental efforts by identifying the most promising synthetic routes and predicting the likely products of its reactions. Computational models can also be used to investigate its potential role in atmospheric chemistry, for example, by simulating its formation and degradation pathways in aerosol models. nih.gov

The following table highlights key analytical and computational methods for the future characterization of this compound:

| Method | Application | Expected Outcome |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection and quantification in complex matrices (e.g., biological fluids, atmospheric aerosols). | Confirmation of its presence and measurement of its concentration. |

| High-Performance Liquid Chromatography (HPLC) with specialized detectors | Separation and detection, potentially after derivatization. | Robust and routine analytical method for its quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of synthesized this compound. | Unambiguous confirmation of its chemical structure. |

| Density Functional Theory (DFT) | Calculation of molecular structure, energetics, and reactivity. | Prediction of its stability, reaction mechanisms, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Modeling its behavior in different environments (e.g., aqueous solution, lipid membranes). | Understanding its interactions with other molecules and its environmental fate. |

Q & A

Q. What are the established protocols for synthesizing peroxypyruvic acid in laboratory settings?

this compound is typically synthesized via the oxidation of pyruvic acid using hydrogen peroxide under acidic conditions (pH 2–3). The reaction requires precise temperature control (0–4°C) to minimize decomposition. Purification is achieved through vacuum distillation or column chromatography, with purity verified via NMR and FT-IR spectroscopy. Researchers should include inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. Which analytical methods are most reliable for quantifying this compound in biological systems?

High-performance liquid chromatography (HPLC) coupled with UV detection at 210 nm is widely used due to its sensitivity to carbonyl groups. For complex matrices, tandem mass spectrometry (LC-MS/MS) provides higher specificity. Sample preparation must include rapid quenching (e.g., cold methanol) and protease inhibitors to stabilize this compound in cellular extracts .

Q. What role does this compound play in metabolic pathways, and how is this studied experimentally?

this compound is a reactive intermediate in peroxisomal pathways, particularly in photorespiration. Isotopic labeling (e.g., ¹³C-pyruvate) and enzyme inhibition assays (using catalase or peroxidase blockers) are employed to trace its flux. Knockout models (e.g., Arabidopsis mutants) help validate its role in vivo, with metabolites analyzed via GC-MS .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s instability in aqueous solutions?

Instability arises from its susceptibility to hydrolysis and radical-mediated degradation. Researchers should:

- Use buffered solutions (pH 5–6) to slow decomposition.

- Conduct kinetic studies under controlled temperatures (e.g., Arrhenius plots).

- Employ stopped-flow techniques to monitor short-lived intermediates via UV-Vis spectroscopy. Replicate experiments in triplicate and validate stability with fresh calibrants for each trial .

Q. How can contradictory data on this compound’s reactivity with thiols be resolved?

Discrepancies often stem from variations in thiol concentration, pH, and redox conditions. A systematic approach includes:

- Titrating glutathione or cysteine under anaerobic conditions to prevent oxidation.

- Using Ellman’s assay to quantify free thiols post-reaction.

- Comparing results across buffer systems (e.g., phosphate vs. Tris) to identify pH-dependent effects. Meta-analyses of published kinetic constants (kcat/Km) can contextualize findings .

Q. What advanced techniques are used to elucidate the mechanistic role of this compound in oxidative stress models?

Computational methods (DFT calculations) predict reaction pathways with reactive oxygen species (ROS). Experimental validation involves:

- Electron paramagnetic resonance (EPR) to detect radical intermediates.

- Fluorescent probes (e.g., H2DCFDA) to map ROS generation in cell cultures.

- Knockdown/overexpression of peroxisomal transporters (e.g., PXN/PXT1) to assess compartment-specific effects .

Methodological Guidance for Data Analysis

Q. How should researchers statistically address variability in this compound measurements across replicates?

Apply robust statistical frameworks:

Q. What strategies optimize the detection of this compound in low-abundance biological samples?

Pre-concentration techniques like solid-phase extraction (SPE) or derivatization with hydrazine probes enhance sensitivity. For imaging, matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass spectrometry localizes this compound in tissues. Validate specificity via parallel reaction monitoring (PRM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.